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Compound of Interest

Compound Name: Migalastat Hydrochloride

Cat. No.: B043602 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic pharmacokinetic

properties of migalastat, a pharmacological chaperone for the treatment of Fabry disease, as

observed in preclinical animal models. The following sections detail the absorption, distribution,

metabolism, and excretion (ADME) of migalastat, supported by quantitative data, detailed

experimental methodologies, and visual diagrams to elucidate key processes.

Absorption
Migalastat is readily absorbed following oral administration in preclinical species. Studies in

mice and rats have demonstrated good oral bioavailability.

Table 1: Oral Bioavailability of Migalastat in Preclinical Models

Species Dose
Bioavailability
(%)

Tmax (h) Reference

Mouse 100 mg/kg 66 to >100 0.25 - 1 [1]

Rat Not Specified High 0.25 - 1 [1]

Monkey Not Specified Not Specified 1 - 2 [1]

Note: Tmax values represent the time to reach maximum plasma concentration.
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Experimental Protocol: Oral Bioavailability Assessment
in Mice
A representative experimental design to determine the oral bioavailability of migalastat in mice

is outlined below.

1. Animal Model:

Species: Male C57BL/6 mice

Age: 8-10 weeks

Weight: 20-25 g

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum

access to food and water, except for a brief fasting period before oral dosing.

2. Dosing:

Intravenous (IV) Administration: A single dose of migalastat (e.g., 5 mg/kg) is administered

via the tail vein to a cohort of mice. The drug is typically dissolved in a sterile saline solution.

Oral (PO) Administration: A single dose of migalastat (e.g., 30 mg/kg) is administered by oral

gavage to a separate cohort of mice.[2][3][4] The drug is dissolved or suspended in a

suitable vehicle, such as water or a 0.5% methylcellulose solution. Animals are fasted for

approximately 4 hours prior to oral dosing.

3. Sample Collection:

Serial blood samples (approximately 50 µL) are collected from each mouse at multiple time

points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[5]

Blood is collected via a suitable method, such as submandibular or saphenous vein

puncture, into tubes containing an anticoagulant (e.g., EDTA).[6][7]

Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:
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Migalastat concentrations in plasma are quantified using a validated liquid chromatography-

tandem mass spectrometry (LC-MS/MS) method.[8]

5. Pharmacokinetic Analysis:

Pharmacokinetic parameters, including Area Under the Curve (AUC) and Clearance (CL),

are calculated using non-compartmental analysis software.

Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) *

(Dose_iv / Dose_oral) * 100.

Distribution
Migalastat exhibits wide tissue distribution in preclinical models, including penetration of the

blood-brain barrier.[9]

Table 2: Tissue Distribution of Migalastat in Mice

Tissue
Concentration Relative to
Plasma

Reference

Kidneys High [4][8]

Small Intestine High [4][8]

Heart Moderate [9]

Liver Moderate [9]

Spleen Moderate [9]

Muscle Moderate [9]

Skin Moderate [9]

Brain Present [9]

Note: This table provides a qualitative summary of relative tissue concentrations based on

available literature.

In vitro studies have shown that migalastat does not bind to plasma proteins.[9]
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Experimental Protocol: Tissue Distribution Study in Rats
The following protocol describes a typical approach to assess the tissue distribution of

migalastat.

1. Animal Model:

Species: Male Sprague-Dawley rats

Weight: 200-250 g

2. Dosing:

A single oral dose of radiolabeled [14C]-migalastat or non-labeled migalastat (e.g., 50 mg/kg)

is administered by oral gavage.[9]

3. Sample Collection:

At predetermined time points post-dose, animals are euthanized.

Blood is collected via cardiac puncture.

Tissues of interest (e.g., brain, heart, kidneys, liver, spleen, muscle, skin) are rapidly excised,

rinsed, blotted dry, and weighed.[9][10]

Tissue samples are either processed immediately or flash-frozen in liquid nitrogen and

stored at -80°C.

4. Sample Processing and Analysis:

For radiolabeled studies, tissue radioactivity is measured using a liquid scintillation counter.

For non-labeled studies, tissues are homogenized, and migalastat is extracted. Drug

concentrations in tissue homogenates and plasma are determined by LC-MS/MS.[8]

Metabolism
Migalastat is not extensively metabolized. In vitro studies using human liver microsomes and

hepatocytes have shown that it is not a substrate for cytochrome P450 enzymes.[9] The
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primary components found in plasma and excreta are unchanged migalastat.[1] Minor

metabolites, such as dehydrogenated O-glucuronide conjugates, have been identified.[9]

Excretion
Migalastat is primarily eliminated from the body via the kidneys, with a significant portion of the

administered dose recovered as unchanged drug in the urine.[1][6]

Table 3: Excretion of Migalastat in Preclinical and Human Studies

Species
Route of
Excretion

Percentage of
Dose

Form Reference

Human Urine ~77% Unchanged [6]

Human Feces ~20%
Unchanged and

Metabolites
[1][6]

Rat
Feces (major),

Urine (minor)
Not Quantified

Unchanged and

Metabolites
[1]

Note: While rat data is included for context, the excretion profile in humans shows a greater

reliance on renal clearance.
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Caption: Mechanism of action of migalastat as a pharmacological chaperone.

Experimental Workflow for a Preclinical Oral
Pharmacokinetic Study
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Caption: General experimental workflow for a preclinical oral pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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